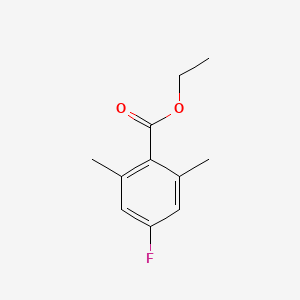

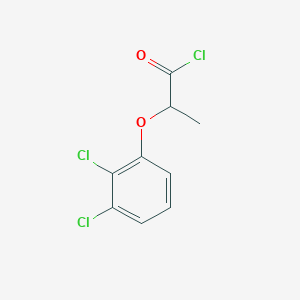

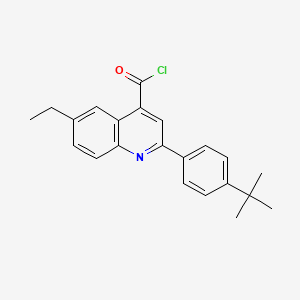

![molecular formula C13H8F3NO3 B1394020 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 1287218-58-9](/img/structure/B1394020.png)

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid

Overview

Description

The compound “3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves the use of 2,6-Dichloro-3-(trifluoromethyl)pyridine (2,6,3-DCTF) as a starting material . Other methods include the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The trifluoromethyl group has unique physicochemical properties. It has a van der Waals radius of 1.47Å, which is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .Scientific Research Applications

Coordination Polymers and Photophysical Properties

- Lanthanide-based Coordination Polymers : Derivatives of benzoic acids, like 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, have been utilized to support lanthanide coordination compounds, showcasing interesting photophysical properties. These compounds, characterized by various spectroscopic techniques, reveal potential in light harvesting and luminescence efficiencies (Sivakumar et al., 2011).

Luminescence and Magnetism

- Luminescence and Magnetic Properties : Research demonstrates that similar benzoic acid derivatives form coordination polymers with lanthanide ions, resulting in materials that exhibit unique luminescence and magnetic properties (Hou et al., 2013).

Crystallography

- Crystal Structural Analysis : These benzoic acid derivatives have been crucial in the crystallographic analysis of certain compounds, assisting in understanding molecular arrangements and interactions (Lin & Zhang, 2012).

Mesophase Stabilization

- Stabilization of Mesophases : Studies have shown that derivatives of benzoic acid can significantly stabilize hexagonal columnar mesophases in supramolecular and macromolecular columns, indicating potential in material science applications (Percec et al., 1995).

Metallacycles

- Formation of CuI Metallacycles : These compounds are instrumental in forming complexes with metallomacrocycle cores, displaying promising emission activities, useful in the study of molecular electronics and photonics (Wu et al., 2015).

Metal-Organic Frameworks (MOFs)

- CO2 Adsorption and Structural Features : Benzoic acid derivatives contribute to the formation of Zn-based MOFs with unique structural features and CO2 adsorption properties, highlighting their relevance in environmental applications (Armaghan et al., 2018).

Reactive Oxygen Species Detection

- Fluorescence Probes for Reactive Oxygen Species : These compounds aid in the development of novel fluorescence probes that can selectively detect and distinguish reactive oxygen species, crucial in biochemical and medical research (Setsukinai et al., 2003).

Organometallic Chemistry

- Study of Organostannyl Esters : The study of triorganostannyl esters of benzoic acids and their derivatives, including their structural and physicochemical properties, is an important aspect of organometallic chemistry (Tzimopoulos et al., 2010).

Hydrogen Bonding

- Hydrogen Bonding Studies : The compound aids in the study of hydrogen bonding in co-crystals, contributing to our understanding of molecular interactions (Lemmerer & Bourne, 2012).

Synthesis of Novel Molecules

- Synthesis of New Molecules : Derivatives of benzoic acids are key in synthesizing novel molecules with potential pharmacological or material applications (Kant et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit specific sodium channels , suggesting that this compound may also interact with similar targets.

Mode of Action

It’s suggested that the spatial configuration of the carbon atoms connected to the trifluoromethyl group plays an important role in the compound’s activity . When the carbon atom is in S configuration, the activity of the compound is the best .

Result of Action

Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain , suggesting that this compound may have similar effects.

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group . This suggests that “3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” and similar compounds may have significant potential for future applications in various industries.

properties

IUPAC Name |

3-[6-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)10-5-2-6-11(17-10)20-9-4-1-3-8(7-9)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYPBJPQEGBZET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203052 | |

| Record name | Benzoic acid, 3-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid | |

CAS RN |

1287218-58-9 | |

| Record name | Benzoic acid, 3-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-[[6-(trifluoromethyl)-2-pyridinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393941.png)

![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)

![2-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393946.png)

![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)

![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)